Lipophilicity (XLogP3) Comparison: 2-Bromo-5-(difluoromethyl)thiophene vs. 2-Bromo-5-(trifluoromethyl)thiophene
The computed XLogP3-AA value for 2‑bromo‑5‑(difluoromethyl)thiophene is 3.3, which is 0.2 log units lower than that of the trifluoromethyl analog (3.5) [1][2]. This moderate reduction in lipophilicity can improve aqueous solubility and reduce non‑specific protein binding while maintaining sufficient membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2‑Bromo‑5‑(trifluoromethyl)thiophene: 3.5 |
| Quantified Difference | Δ = –0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity can translate into better drug‑like properties, making the difluoromethyl compound a more attractive starting point for lead optimization campaigns.
- [1] PubChem. 2-Bromo-5-(difluoromethyl)thiophene. Compound Summary CID 66486803. View Source
- [2] PubChem. 2-Bromo-5-(trifluoromethyl)thiophene. Compound Summary CID 26596761. View Source
